A Guide to the Synthesis and Reactivity of Fluorotriphenylsilane for Advanced Chemical Research
A Guide to the Synthesis and Reactivity of Fluorotriphenylsilane for Advanced Chemical Research
Introduction: The Role of Fluorotriphenylsilane in Modern Synthesis
Fluorotriphenylsilane (Ph₃SiF) is a crystalline, solid organosilicon compound characterized by the covalent bond between a silicon atom and a fluorine atom, complemented by three phenyl group substituents. With the chemical formula C₁₈H₁₅FSi and a molecular weight of 278.40 g/mol , this reagent has carved a niche in synthetic chemistry.[1][2] Its significance stems from the unique properties of the silicon-fluorine (Si-F) bond and the steric and electronic effects of the triphenylsilyl moiety. The Si-F bond is one of the strongest single bonds in chemistry, yet the silicon center remains susceptible to nucleophilic attack. This dichotomy makes fluorotriphenylsilane a valuable precursor for the synthesis of other triphenylsilyl-substituted compounds and a subject of mechanistic studies. This guide provides an in-depth exploration of its synthesis and a detailed analysis of its core reaction mechanisms, tailored for researchers and professionals in drug development and chemical sciences.
Core Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical and spectroscopic properties is fundamental to its application. The data for fluorotriphenylsilane is summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 379-50-0 | [1] |
| Molecular Formula | C₁₈H₁₅FSi | [1] |
| Molecular Weight | 278.40 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 61.0 to 66.0 °C | [3] |
| Purity (Typical) | >97.0% | [3][5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Spectroscopic Data:
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Infrared (IR) Spectrum: Key absorptions can be observed, characteristic of the Si-Ph and Si-F bonds.[1]
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Mass Spectrum (Electron Ionization): The mass spectrum provides evidence of the compound's molecular weight and fragmentation pattern.
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¹³C NMR: The carbon NMR spectrum in CDCl₃ shows distinct signals for the phenyl carbons, confirming the molecular structure.
Synthesis of Fluorotriphenylsilane: A Halogen Exchange Approach
The most direct and common method for the synthesis of fluorotriphenylsilane is through a nucleophilic halogen exchange reaction, starting from the more readily available chlorotriphenylsilane (Ph₃SiCl). This method leverages the high thermodynamic stability of the Si-F bond.
Causality in Experimental Design
The choice of a fluoride source is critical. While various fluoride salts can be employed, ammonium fluoride (NH₄F) is often preferred due to its suitable reactivity and the ease of removal of the ammonium chloride (NH₄Cl) byproduct.[1] The reaction is typically conducted in a polar aprotic solvent, such as acetone or acetonitrile, to facilitate the dissolution of the reactants and promote the nucleophilic substitution at the silicon center. The use of heat is generally required to overcome the activation energy for the cleavage of the Si-Cl bond and the formation of the stronger Si-F bond.
Experimental Protocol: Synthesis from Chlorotriphenylsilane
This protocol describes a representative procedure for the laboratory-scale synthesis of fluorotriphenylsilane.
Materials and Reagents:
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Chlorotriphenylsilane (Ph₃SiCl)
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Ammonium fluoride (NH₄F)
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Acetone (anhydrous)
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Hexane (anhydrous)
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
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Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with chlorotriphenylsilane (e.g., 10.0 g, 33.9 mmol) and anhydrous acetone (100 mL).
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Addition of Fluoride Source: To the stirred solution, finely powdered ammonium fluoride (e.g., 2.5 g, 67.5 mmol, ~2 equivalents) is added. A molar excess of the fluorinating agent is used to drive the reaction to completion.
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Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, chlorotriphenylsilane. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is partitioned between deionized water (50 mL) and a nonpolar organic solvent like diethyl ether or hexane (50 mL) to separate the organic product from the inorganic salt byproduct (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with two additional portions of the organic solvent (2 x 25 mL).
-
The combined organic extracts are washed with brine (25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude fluorotriphenylsilane is purified by recrystallization from a suitable solvent system, such as hexane, to yield a white crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (e.g., FTIR, ¹H NMR, ¹⁹F NMR, and ¹³C NMR).
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of Fluorotriphenylsilane.
Core Reaction Mechanisms of Fluorotriphenylsilane
The reactivity of fluorotriphenylsilane is dominated by the nature of the silicon center, which is electrophilic and capable of expanding its coordination sphere.
Hydrolysis: Formation of Triphenylsilanol
The hydrolysis of fluorotriphenylsilane to triphenylsilanol (Ph₃SiOH) is a facile reaction. In fact, the reaction with hydroxide ions is often too rapid to be measured by conventional kinetic methods. The mechanism proceeds through a nucleophilic attack by a water molecule on the silicon atom. The ability of silicon to utilize its 3d orbitals allows for the formation of a five-coordinate, trigonal bipyramidal transition state or intermediate. This hypervalent intermediate then collapses, with the fluoride ion being expelled, typically as hydrofluoric acid (HF) after proton transfer, to yield the thermodynamically stable triphenylsilanol. The reaction can be catalyzed by both acids (which protonate the fluorine atom, making it a better leaving group) and bases (which deprotonate water to generate the more potent hydroxide nucleophile).
Nucleophilic Substitution at Silicon (Sₙ2@Si)
A central theme in the reactivity of fluorotriphenylsilane is the nucleophilic substitution at the silicon atom (Sₙ2@Si). Unlike carbon-centered Sₙ2 reactions that proceed through a backside attack with inversion of configuration, reactions at silicon often proceed through a pentacoordinate intermediate, which can lead to either retention or inversion of stereochemistry, although for acyclic systems like this, the stereochemical outcome is less commonly discussed without a chiral silicon center.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic silicon center. The fluoride ion, despite being part of a strong Si-F bond, can act as a good leaving group in this context, especially when the incoming nucleophile forms a stable bond with silicon.
Reaction with Organometallic Reagents (Carbon Nucleophiles): Organometallic reagents, such as organolithium (R-Li) or Grignard (R-MgX) reagents, are potent carbon-based nucleophiles that readily react with fluorotriphenylsilane.[4] This reaction is a powerful method for forming new silicon-carbon bonds. For instance, the reaction with phenyllithium would yield tetraphenylsilane. The driving force for this reaction is the formation of a thermodynamically stable salt (e.g., LiF) and the new Si-C bond.
Visualizing the General Nucleophilic Substitution Mechanism
Caption: General mechanism for nucleophilic substitution at silicon.
Applications in Research and Drug Development
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Precursor for Silylation: Fluorotriphenylsilane serves as a precursor for introducing the bulky and stable triphenylsilyl (TPS) group onto various substrates through nucleophilic substitution.
-
Protecting Group Chemistry: While not a protecting group itself, it is a key reagent in synthesizing triphenylsilyl ethers and other protected functional groups. The triphenylsilyl group is known for its high stability, particularly under acidic conditions where other silyl ethers might be cleaved.
-
Mechanistic Studies: Due to its well-defined structure and reactivity, fluorotriphenylsilane is an excellent model compound for studying the fundamental principles of nucleophilic substitution at silicon centers.
Conclusion
Fluorotriphenylsilane is a versatile and important reagent in the arsenal of the modern synthetic chemist. Its synthesis via a straightforward halogen exchange from chlorotriphenylsilane makes it readily accessible. The reactivity of its silicon center towards nucleophiles, proceeding through hypervalent intermediates, allows for the controlled formation of new silicon-element bonds. A thorough understanding of these synthesis and reaction principles, as outlined in this guide, is crucial for leveraging the full potential of fluorotriphenylsilane in the design and execution of complex synthetic strategies in pharmaceutical and materials science research.
References
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National Institute of Standards and Technology. (n.d.). Fluorotriphenylsilane. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ammonium Fluorides in Mineral Processing. Retrieved from [Link]
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Consensus. (2024). Nucleophilic displacement: Significance and symbolism. Retrieved from [Link]
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ChemRxiv. (2025). Organocatalytic approach to vinylic nucleophilic substitution. Retrieved from [Link]
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SpectraBase. (n.d.). Fluorotriphenylsilane [¹³C NMR] - Spectrum. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Fluorotriphenylsilane - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Fluorotriphenylsilane - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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DSpace@MIT. (n.d.). Mechanism of hydrolysis of triphenylsilyl fluoride. Retrieved from [Link]
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Crash Course. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28 [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]
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